molecular formula C16H18N2O4S2 B6520557 N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896315-79-0

N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No. B6520557
CAS RN: 896315-79-0
M. Wt: 366.5 g/mol
InChI Key: QCPPNZGNRJRHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, also known as Methylthiophene-2-carboxamide (MTCA), is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. MTCA is a small molecule that is derived from thiophene, a five-membered ring containing sulfur atoms. It has been used in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. The purpose of

Scientific Research Applications

MTCA has been used in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a structural probe to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. Additionally, MTCA has been used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of various drugs.

Mechanism of Action

MTCA is a small molecule that is capable of binding to a variety of proteins and enzymes. It is believed to interact with these proteins and enzymes through hydrogen bonding, van der Waals forces, and electrostatic interactions. Additionally, it is believed to interact with receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
MTCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2, and to modulate the activity of G-protein coupled receptors. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

MTCA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. Additionally, it is relatively stable and has a low cost. However, it also has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

MTCA has potential applications in a variety of scientific fields. It could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. Additionally, it could be used to investigate the biochemical and physiological effects of various drugs. Furthermore, it could be used to develop new drugs and therapies for a variety of diseases. Finally, it could be used to develop new methods of drug delivery.

Synthesis Methods

MTCA can be synthesized through a variety of methods. One method involves the reaction of thiophene-2-carboxylic acid with an amine and a sulfonyl chloride in the presence of a base. The reaction yields the desired product in high yields. Another method utilizes the addition of a Grignard reagent to a thiophene-2-carboxylic acid followed by the reaction of the resulting intermediate with a sulfonyl chloride. This method also yields the desired product in high yields.

properties

IUPAC Name

N-methyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-5-7-12(8-6-11)24(21,22)14(13-4-3-9-23-13)10-18-16(20)15(19)17-2/h3-9,14H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPPNZGNRJRHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.